molecular formula C13H9BrN4 B1279852 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine CAS No. 446880-81-5

2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine

Cat. No. B1279852
CAS RN: 446880-81-5
M. Wt: 301.14 g/mol
InChI Key: NLOUUZVEXCPGQL-UHFFFAOYSA-N
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Description

2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine, also known as 2-BPPP, is a heterocyclic compound with a variety of potential applications in scientific research. It is a yellow-orange solid with a molecular weight of 279.2 g/mol. 2-BPPP has been extensively studied for its potential use in drug design and synthesis, as well as its potential applications in biochemistry and physiology.

Scientific Research Applications

Proton Transfer Studies

Studies on derivatives of pyrazolylpyridines, including compounds similar to 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine, have demonstrated their capacity for various photoreactions such as excited-state intramolecular and intermolecular proton transfer. These reactions are pivotal in understanding photophysics and photochemistry, providing insight into molecular behavior under various conditions (Vetokhina et al., 2012).

Synthesis and Characterization for Immunoassay Applications

The synthesis and characterization of bifunctional chelate intermediates, including derivatives of pyrazolylpyridines, have been explored for applications in time-resolved fluorescence immunoassays. These studies highlight the role of these compounds in enhancing the efficacy of biochemical assays (Pang Li-hua, 2009).

Metal Complex Formation and Biological Studies

Research on pyrazolylpyridine ruthenium(III) complexes, which are structurally related to this compound, shows their potential in forming metal complexes with applications in biological studies. These complexes have been analyzed for their reactivity, cytotoxic activity, and DNA binding affinities (Omondi et al., 2018).

Applications in Ethylene Oligomerization Reactions

Nickel(II) complexes bearing pyrazolylpyridines have been studied for their role in ethylene oligomerization reactions. The research on these complexes contributes to understanding the catalytic behavior of these compounds in industrial applications (Nyamato et al., 2016).

Biochemical Analysis

Biochemical Properties

2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with p38α mitogen-activated protein kinase (MAPK), a serine/threonine kinase involved in cellular responses to stress and inflammation . The compound binds to the ATP-binding site of the enzyme, thereby inhibiting its activity and modulating downstream signaling pathways. This interaction is crucial for understanding the regulation of inflammatory responses and developing potential therapeutic agents for diseases such as rheumatoid arthritis and psoriasis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting p38α MAPK, the compound reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) . This reduction in cytokine production can lead to decreased inflammation and improved cellular function in conditions characterized by chronic inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of p38α MAPK, preventing the phosphorylation and activation of downstream targets . This inhibition disrupts the signaling cascade, leading to altered gene expression and reduced inflammatory responses. Additionally, the compound may interact with other proteins and enzymes involved in cellular stress responses, further modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, allowing for consistent experimental results . Prolonged exposure to the compound may lead to gradual degradation, potentially affecting its efficacy and the outcomes of long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α MAPK activity, leading to reduced inflammation and improved cellular function . At higher doses, the compound may exhibit toxic or adverse effects, including cellular toxicity and organ damage . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily through hepatic pathways, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which may further modulate its biological effects . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and optimizing its therapeutic potential .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cellular membranes, facilitating its intracellular accumulation . Additionally, binding proteins may aid in its transport to specific cellular compartments, influencing its localization and activity . These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with p38α MAPK and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, such as the nucleus or mitochondria, further modulating its effects . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .

properties

IUPAC Name

2-bromo-4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4/c14-12-7-9(4-6-16-12)10-8-17-18-13(10)11-3-1-2-5-15-11/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOUUZVEXCPGQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=NN2)C3=CC(=NC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468016
Record name 2-Bromo-4-[5-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

446880-81-5
Record name 2-Bromo-4-[3-(2-pyridinyl)-1H-pyrazol-4-yl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446880-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-[5-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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